MEN11467 was developed by the pharmaceutical company Menarini, known for its commitment to advancing cancer therapies. The compound falls under the category of targeted therapies, specifically designed to interfere with molecular targets that are associated with cancer progression. This classification is significant as it highlights the compound's role in precision medicine, where treatments are tailored based on individual patient profiles and tumor characteristics.
The synthesis of MEN11467 involves several key steps that ensure the compound's purity and efficacy. The initial phase typically includes:
Technical details regarding the reaction mechanisms often involve nucleophilic substitutions or coupling reactions, which are common in the synthesis of small molecule inhibitors.
MEN11467 possesses a unique molecular structure characterized by its specific functional groups that contribute to its biological activity.
The structural analysis indicates that MEN11467 has a rigid framework conducive to binding with target proteins involved in cancer cell signaling pathways.
MEN11467 undergoes various chemical reactions during its interaction with biological systems:
Technical details regarding these reactions involve kinetic studies that measure how quickly MEN11467 binds to its target and how effectively it inhibits related pathways.
The mechanism of action of MEN11467 involves:
MEN11467 exhibits several notable physical and chemical properties:
Relevant data from stability tests help inform storage guidelines and formulation development for clinical applications.
MEN11467 holds promise in several scientific applications:
Tachykinins (substance P, neurokinin A, neurokinin B) and their receptors (NK1, NK2, NK3) represent a critical neuropeptide system involved in inflammation, pain transmission, and emesis. The NK1 receptor, a G protein-coupled receptor (GPCR), emerged as a therapeutic target following the 1931 discovery of substance P by von Euler and Gaddum [7]. Early non-peptide antagonists like RP 67580 (discovered in 1991) demonstrated species-specific binding limitations—effective in rodents but not humans [3] [8]. This spurred development of brain-penetrant antagonists, validated via PET imaging showing >90% receptor occupancy required for antiemetic efficacy [7]. The clinical success of aprepitant (FDA-approved 2003) for chemotherapy-induced nausea established NK1 antagonism as a viable therapeutic strategy [8].
MEN11467 (naptitant) was engineered to overcome limitations of first-generation antagonists: species selectivity, poor oral bioavailability, and reversible binding kinetics. As a peptidomimetic, it combines structural elements of peptides (high receptor affinity) with small-molecule drug properties (metabolic stability) [1]. Key design objectives included:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9